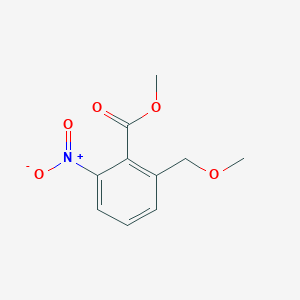
Methyl 2-(methoxymethyl)-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methoxymethyl)-6-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxymethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methoxymethyl)-6-nitrobenzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a phase transfer catalyst like tetrabutylammonium iodide. The reaction is carried out in an organic solvent such as toluene, yielding the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxymethyl)-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The methoxymethyl group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding amine.
Reduction: The major product is the carboxylic acid.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Methyl 2-(methoxymethyl)-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(methoxymethyl)-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and methoxymethyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can affect biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
Methyl 2-(methoxymethyl)benzoate: Lacks the nitro group, affecting its redox properties.
Methyl 6-nitrobenzoate: Lacks the methoxymethyl group, affecting its reactivity in substitution reactions.
Properties
CAS No. |
61940-23-6 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 2-(methoxymethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-15-6-7-4-3-5-8(11(13)14)9(7)10(12)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
TZCWFUPTPIHVJU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















